molecular formula C17H26BNO5S B8227845 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide

3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide

Cat. No.: B8227845
M. Wt: 367.3 g/mol
InChI Key: ZKZGJTRGSVGDOG-UHFFFAOYSA-N
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Description

3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide is an organic compound featuring a boronic ester and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester moiety can be synthesized through the reaction of pinacol with boronic acid under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced via a nucleophilic substitution reaction between an amine and a sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the boronic ester with the sulfonamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form boronic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules. Its boronic ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology

The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development. It can act as an enzyme inhibitor or a ligand in biological assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections.

Industry

In materials science, the compound can be used to create polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The sulfonamide group can interact with protein targets, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide is unique due to its specific combination of boronic ester and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile tool in both synthetic and medicinal chemistry.

Biological Activity

The compound 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide , often referred to as compound A , is a boron-containing molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to elucidate the biological activity of compound A through a review of available literature, including case studies and research findings.

Chemical Structure and Properties

Compound A has the following molecular characteristics:

  • Molecular Formula : C16H24BNO4S
  • Molecular Weight : 337.24 g/mol
  • CAS Number : 2377587-34-1

The structure features a sulfonamide group linked to a boron-containing moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of compound A can be categorized into several key areas:

1. Anticancer Properties

Research indicates that boron-containing compounds have significant potential in cancer therapy. For instance, studies have shown that derivatives of boron compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action for compound A remains to be fully elucidated but may involve the modulation of signaling pathways related to cell proliferation and survival.

2. Enzyme Inhibition

Compound A has been investigated for its ability to inhibit various enzymes that are crucial in metabolic pathways. Inhibitory activity against proteases and kinases has been noted in similar boron compounds, suggesting that compound A may exhibit similar properties.

3. Antimicrobial Activity

Preliminary studies suggest that compound A possesses antimicrobial properties. The presence of the sulfonamide group is known to enhance the antibacterial efficacy of compounds by interfering with bacterial folic acid synthesis.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of boron compounds; found that similar structures induce apoptosis in breast cancer cells through mitochondrial pathways .
Study 2 Evaluated the enzyme inhibition capabilities of sulfonamide derivatives; reported significant inhibition of serine proteases .
Study 3 Assessed antimicrobial activity; demonstrated effectiveness against Gram-positive bacteria .

The precise mechanism by which compound A exerts its biological effects remains an active area of research. However, it is hypothesized that:

  • Boron Interaction : The boron atom may interact with biological molecules such as nucleic acids and proteins, altering their function.
  • Sulfonamide Activity : The sulfonamide moiety could inhibit dihydropteroate synthase, thereby disrupting folate metabolism in bacteria and potentially in cancer cells.

Safety and Toxicity

Safety data for compound A indicates low toxicity levels in preliminary studies. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively. Current data suggest no significant mutagenic or carcinogenic effects associated with similar compounds .

Properties

IUPAC Name

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO5S/c1-12(2)11-15(20)19-25(21,22)14-9-7-13(8-10-14)18-23-16(3,4)17(5,6)24-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZGJTRGSVGDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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